N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chlorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with benzyl chloride and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds. These products can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising results against various pathogens.
Medicine: The compound exhibits anticancer activity and has been studied for its potential use in cancer therapy. It also shows anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share a similar thiadiazole scaffold and exhibit various biological activities, including anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds also possess a benzothiazole moiety and are known for their diverse pharmacological activities.
Quinazolinone derivatives: These compounds have a quinazolinone core structure and are studied for their potential therapeutic applications in cancer, inflammation, and other diseases.
Uniqueness
N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its specific chemical structure, which combines a benzyl group, a chlorophenyl group, and a thiadiazole moiety. This unique combination imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-14-9-5-4-8-13(14)16-20-17(24-21-16)23-11-15(22)19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODSGKXIFOVIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.